
Brometone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Brometone, also known as 1,1,1-tribromo-2-methyl-2-propanol, is a chemical compound with the molecular formula C4H7Br3O. It is a brominated organic compound that has been studied for various applications in chemistry and medicine. The compound is characterized by its three bromine atoms attached to a central carbon atom, making it a highly brominated alcohol.
准备方法
Synthetic Routes and Reaction Conditions: Brometone can be synthesized through the bromination of acetone in the presence of a brominating agent such as bromine or hydrobromic acid. The reaction typically involves the following steps:
Bromination of Acetone: Acetone is reacted with bromine in the presence of a catalyst, such as sulfuric acid, to form tribromoacetone.
Hydrolysis: The tribromoacetone is then hydrolyzed to form this compound.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale bromination reactors where acetone and bromine are continuously fed into the reactor. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The process involves:
Continuous Bromination: Acetone and bromine are continuously fed into a reactor with a catalyst.
Separation and Purification: The reaction mixture is then separated, and this compound is purified through distillation or crystallization.
化学反应分析
Types of Reactions: Brometone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form less brominated alcohols.
Substitution: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Less brominated alcohols.
Substitution: Various substituted alcohols depending on the nucleophile used.
科学研究应用
Biology: Investigated for its potential as an antimicrobial agent due to its bromine content.
Medicine: Explored for its potential use in respiratory disorders as an expectorant.
Industry: Used in the production of flame retardants and other brominated compounds.
作用机制
The mechanism of action of brometone involves its interaction with biological molecules through its bromine atoms. The bromine atoms can form strong bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This property makes this compound a potential antimicrobial and enzyme inhibitor.
Molecular Targets and Pathways:
Proteins and Enzymes: this compound can bind to the active sites of enzymes, inhibiting their function.
Cell Membranes: The compound can disrupt cell membranes, leading to cell lysis and death.
相似化合物的比较
Brometone is unique due to its high bromine content and its specific structure. Similar compounds include:
1,1,1-Tribromoethane: Another brominated compound with similar properties but different structure.
1,1,1-Tribromopropane: Similar in terms of bromine content but with a different carbon backbone.
Uniqueness: this compound’s structure allows it to undergo specific reactions and interact with biological molecules in ways that other brominated compounds may not. Its high bromine content also makes it particularly effective in applications requiring strong bromination.
属性
CAS 编号 |
76-08-4 |
|---|---|
分子式 |
C4H7Br3O |
分子量 |
310.81 g/mol |
IUPAC 名称 |
1,1,1-tribromo-2-methylpropan-2-ol |
InChI |
InChI=1S/C4H7Br3O/c1-3(2,8)4(5,6)7/h8H,1-2H3 |
InChI 键 |
JUGRTVJQTFZHOM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C(Br)(Br)Br)O |
颜色/形态 |
FINE WHITE CRYSTALS |
熔点 |
167-176 °C (CRYSTALS FROM DIL ALCOHOL); 169 °C (CRYSTALS FROM ETHER) |
物理描述 |
White solid with a camphor-like odor; [HSDB] |
溶解度 |
SLIGHTLY SOL IN WATER; SOL IN ALCOHOL, ETHER |
蒸汽压力 |
0.00111 [mmHg] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


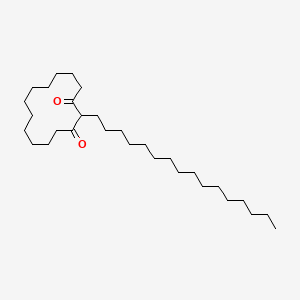
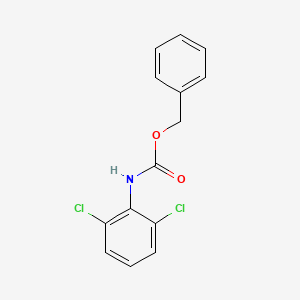

![2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B11956313.png)
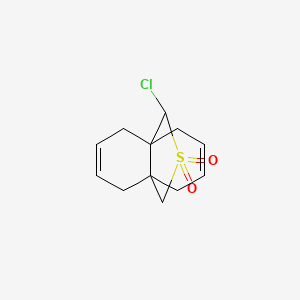
![5,8-Dimethyl-3a,4,9,9a-tetrahydro-4,9-ethenonaphtho[2,3-c]furan-1,3-dione](/img/structure/B11956321.png)
![4-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzoic acid](/img/structure/B11956328.png)
![2-[(Chloroacetyl)amino]acrylic acid](/img/structure/B11956335.png)

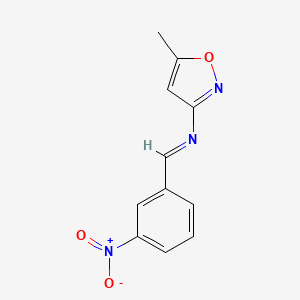
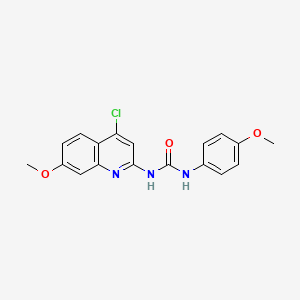
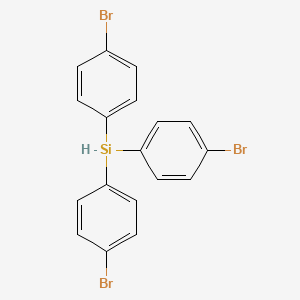

![2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol](/img/structure/B11956384.png)
